Vonoprazan (Fumarate)
Overview
Description
Vonoprazan (Fumarate) is a first-in-class potassium-competitive acid blocker used primarily for the treatment of acid-related disorders such as gastroduodenal ulcers and reflux esophagitis. It is also used in combination with antibiotics for the eradication of Helicobacter pylori infections . Vonoprazan is known for its rapid and sustained acid suppression, which is not significantly affected by genetic polymorphisms or dietary factors .
Preparation Methods
The synthesis of Vonoprazan (Fumarate) involves several steps:
Initial Reaction: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde is dissolved in an organic solvent and mixed with methylamine alcohol solution to generate an imine.
Boc Protection: The resulting compound is reacted with Boc anhydride in an ice bath to form a Boc-protected intermediate.
Sulfonylation: The Boc-protected intermediate is treated with sodium hydride and crown ether, followed by the addition of 3-pyridine sulfuryl chloride.
Deprotection: The Boc group is removed using trifluoroacetic acid and methylene dichloride.
Final Step: The resulting compound is salified with fumaric acid to obtain Vonoprazan (Fumarate).
Chemical Reactions Analysis
Vonoprazan (Fumarate) undergoes various chemical reactions:
Oxidation and Reduction: The initial synthesis involves the reduction of an imine using metal borohydride.
Substitution: Sulfonylation with 3-pyridine sulfuryl chloride is a key substitution reaction in the synthesis.
Deprotection: Removal of the Boc group using trifluoroacetic acid.
Common reagents used in these reactions include methylamine, metal borohydride, Boc anhydride, sodium hydride, crown ether, and trifluoroacetic acid . The major products formed are intermediates leading to the final Vonoprazan (Fumarate) compound .
Scientific Research Applications
Vonoprazan (Fumarate) has several scientific research applications:
Medicine: It is used to treat acid-related disorders and as an adjunct in Helicobacter pylori eradication
Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics, particularly its rapid and sustained acid suppression.
Clinical Trials: Research includes randomized controlled trials comparing its efficacy and safety with proton pump inhibitors
Mechanism of Action
Vonoprazan (Fumarate) works by inhibiting the H+/K+ ATPase enzyme system in a potassium-competitive mannerBy inhibiting this enzyme, Vonoprazan suppresses both basal and stimulated gastric acid secretion .
Comparison with Similar Compounds
Vonoprazan (Fumarate) is often compared with proton pump inhibitors (PPIs) such as lansoprazole, esomeprazole, and rabeprazole. Unlike PPIs, Vonoprazan provides a more rapid and sustained acid suppression and is not significantly affected by genetic polymorphisms . Another similar compound is Tegoprazan, which is also a potassium-competitive acid blocker but has slightly different pharmacokinetic properties .
Conclusion
Vonoprazan (Fumarate) is a unique and effective compound for treating acid-related disorders. Its rapid and sustained acid suppression, combined with its minimal interaction with genetic polymorphisms, makes it a valuable alternative to traditional proton pump inhibitors.
Properties
IUPAC Name |
but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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